Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester is a complex organic compound with a unique structure that combines elements of propanoic acid, pyrazine, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester typically involves multiple steps. One common method includes the esterification of 2,2-dimethylpropanoic acid with a suitable alcohol, followed by the introduction of the pyrazinyl-1,2,4-oxadiazol-5-yl group through a thiolation reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: A simpler ester derivative with different chemical properties.
Propanoic acid, 2,2-dimethyl-, 3- [tetrahydro-5- (3-hydroxy-6-iodo-5-methyl-6-heptenyl)-4-methylene-2-furanyl]propyl ester: A more complex ester with additional functional groups.
Uniqueness
Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester is unique due to its combination of pyrazine and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
345631-82-5 |
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Molecular Formula |
C12H14N4O3S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)sulfanylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H14N4O3S/c1-12(2,3)10(17)18-7-20-11-15-9(16-19-11)8-6-13-4-5-14-8/h4-6H,7H2,1-3H3 |
InChI Key |
ANTVJLSKQRLCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCSC1=NC(=NO1)C2=NC=CN=C2 |
Origin of Product |
United States |
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